(1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide
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Overview
Description
(1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide is a complex organic compound characterized by its unique structure, which includes an anilino group, a cyano group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide involves its interaction with specific molecular targets. The cyano group and the thiazole ring can participate in hydrogen bonding and π-π interactions with proteins and enzymes, affecting their activity. The sulfonyl group can also form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Thiazole derivatives: Compounds containing the thiazole ring, used in pharmaceuticals and agrochemicals.
Uniqueness
(1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in modifying its properties for specific uses in various fields.
Properties
IUPAC Name |
(1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2S2/c1-9-11(7-14)13(18-21-9)22(19,20)12(8-15)17-16-10-5-3-2-4-6-10/h2-6,16H,1H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSPWTAAFRFUFT-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)S(=O)(=O)C(=NNC2=CC=CC=C2)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NS1)S(=O)(=O)/C(=N\NC2=CC=CC=C2)/C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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